Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5,7-dichlorofuro[3,2-b]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2-picolinate: Another pyridine derivative with different substitution patterns and biological activities.
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyrrole derivatives: Known for their diverse medicinal properties, pyrrole derivatives are structurally related and have similar applications.
This compound stands out due to its unique substitution pattern and the specific biological activities it exhibits .
Properties
Molecular Formula |
C10H7Cl2NO3 |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO3/c1-2-15-10(14)7-4-6-9(16-7)5(11)3-8(12)13-6/h3-4H,2H2,1H3 |
InChI Key |
KXDIHZUNXONJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.